molecular formula C10H8N2O3 B1269288 Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 53960-10-4

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B1269288
CAS No.: 53960-10-4
M. Wt: 204.18 g/mol
InChI Key: MKUYKCWVZJBMOA-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol It is a derivative of phthalazine and is characterized by the presence of a methyl ester group and a keto group at the 4-position of the dihydrophthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the condensation of phthalic anhydride with hydrazine to form 3,4-dihydrophthalazine-1,4-dione. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory preparation, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the keto group can lead to the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The keto group and ester functionality may allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

  • N-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
  • 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Comparison: Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to its methyl ester group, which influences its reactivity and solubility compared to its analogs. For instance, the ethyl ester variant may have different solubility properties, while the carboxamide derivative may exhibit different hydrogen bonding capabilities .

Properties

IUPAC Name

methyl 4-oxo-3H-phthalazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUYKCWVZJBMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353883
Record name Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53960-10-4
Record name Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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